molecular formula C9H2F5N3O B14212610 (Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone CAS No. 831219-36-4

(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone

Cat. No.: B14212610
CAS No.: 831219-36-4
M. Wt: 263.12 g/mol
InChI Key: RSPIHTKQLSFSCO-UHFFFAOYSA-N
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Description

(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone is a chemical compound that features a pentafluorophenyl group and a 1H-1,2,4-triazol-1-yl group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone typically involves the reaction of pentafluorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The triazole ring can be involved in redox reactions, although specific examples for this compound are limited.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone is not fully understood. it is believed that the triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. The pentafluorophenyl group can further modulate these interactions by influencing the compound’s electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pentafluorophenyl)(1H-1,2,4-triazol-1-yl)methanone is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and enhances the compound’s stability.

Properties

CAS No.

831219-36-4

Molecular Formula

C9H2F5N3O

Molecular Weight

263.12 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-(1,2,4-triazol-1-yl)methanone

InChI

InChI=1S/C9H2F5N3O/c10-4-3(9(18)17-2-15-1-16-17)5(11)7(13)8(14)6(4)12/h1-2H

InChI Key

RSPIHTKQLSFSCO-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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